[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol
Description
Properties
IUPAC Name |
[1-(cyclopropylmethyl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-7-9-2-1-5-10(9)6-8-3-4-8/h8-9,11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPQQGSILHUAQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400853 | |
| Record name | [1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827034-60-6 | |
| Record name | [1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of [1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol typically proceeds via:
- Construction or modification of the pyrrolidine ring system.
- Introduction of the cyclopropylmethyl substituent at the nitrogen.
- Installation or reduction to the hydroxymethyl group at the 2-position of the pyrrolidine ring.
This process may involve esterification, aminolysis, reduction, and alkylation steps, often starting from proline or substituted pyrrolidine derivatives as key intermediates.
Stepwise Preparation Routes
Alkylation and Reduction Route
An alternative route involves:
- Acetylation of the pyrrolidine nitrogen.
- Reduction of the acetylated intermediate.
- Chlorination and subsequent amination to introduce the cyclopropylmethyl group.
- Final reduction to the hydroxymethyl group.
This method yields crude amines in moderate yields (~35%) which can be further purified or converted into derivatives.
Preparation of Cyclopropylmethyl Intermediate
The cyclopropylmethyl moiety is a critical fragment. Its preparation is often performed by:
- Hydrogenation of cyclopropanecarboxaldehyde using Raney cobalt or Raney nickel catalysts under mild temperature (20–50 °C) and pressure (2.4–5.2 bar) conditions.
- The reaction proceeds with very high selectivity (93–100%) to cyclopropylmethanol, which is then used as a building block for the final compound.
| Parameter | Typical Conditions | Outcome/Notes |
|---|---|---|
| Catalyst | Raney Cobalt, Raney Nickel | High selectivity for cyclopropylmethanol |
| Temperature | 20–50 °C | Mild conditions prevent ring opening |
| Pressure | 2.4–5.2 bar | Maintains reaction efficiency |
| Solvent | Heptane or cyclohexane (inert) | Minimizes side reactions |
| Selectivity | 93–100% | Minimal formation of n-butanol byproduct |
Coupling and Functionalization
The cyclopropylmethylpyrrolidine core can be further functionalized to introduce the hydroxymethyl group by:
- Reductive amination or nucleophilic substitution reactions with appropriate aldehyde or halomethyl intermediates.
- Use of coupling agents such as BOP reagent (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) facilitates the formation of amide or related bonds when preparing analogues.
- Reduction steps often employ lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert amides or esters to alcohols or amines.
Industrial and Scalable Processes
Industrial synthesis emphasizes:
- Economical and safe reagents.
- Mild reaction conditions to maintain stereochemistry and minimize byproducts.
- Use of non-corrosive solvents such as dimethylformamide (DMF), ethyl acetate, or other polar aprotic solvents.
- Hydrogenation reactions performed under nitrogen atmosphere or hydrogen gas at ambient to moderate temperatures (100–160 °C) for 10–48 hours.
- Purification by extraction, washing with brine, drying, and concentration to isolate the product.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Catalysts | Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1 | Esterification | Starting from proline | Standard esterification conditions | Ester intermediate |
| 2 | Aminolysis | Amines or ammonia derivatives | Mild heating | Amino-substituted intermediate |
| 3 | Acylation/Alkylation | Cyclopropylmethyl halides or equivalents | Room temperature to mild heating | Introduction of cyclopropylmethyl group |
| 4 | Reduction | LiAlH4, NaBH4 | Ambient to reflux | Hydroxymethyl group formation |
| 5 | Hydrogenation (cyclopropylmethyl) | Raney Co/Ni catalysts, H2 gas | 20–50 °C, 2.4–5.2 bar | Cyclopropylmethanol intermediate |
| 6 | Coupling (amide formation) | BOP reagent, triethylamine | Room temperature, 24 h | Amide intermediates for further reduction |
| 7 | Purification | Extraction, chromatography | Standard laboratory techniques | >95% purity final product |
Research Findings and Notes
- The hydrogenation of cyclopropanecarboxaldehyde to cyclopropylmethanol is highly selective and performed under mild conditions to avoid ring opening, a common side reaction.
- The stereochemistry of the pyrrolidine ring is preserved by starting with chiral proline derivatives.
- Coupling agents such as BOP reagent enable efficient amide bond formation without racemization.
- Reduction steps require careful control to prevent over-reduction or ring cleavage.
- Industrial methods favor non-corrosive solvents and continuous flow processes for scalability and safety.
- Analytical characterization by NMR, mass spectrometry, and chromatography is essential for confirming structure and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions include cyclopropylmethyl-substituted pyrrolidine derivatives, which can be further functionalized for various applications.
Scientific Research Applications
Common Reagents and Conditions
- Oxidation Agents : Potassium permanganate, chromium trioxide.
- Reducing Agents : Sodium borohydride, lithium aluminum hydride.
- Substitution Agents : Thionyl chloride, phosphorus tribromide.
These reactions facilitate the creation of cyclopropylmethyl-substituted pyrrolidine derivatives, which can be further functionalized for various applications.
Organic Synthesis
In organic chemistry, [1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol serves as a versatile building block. Its unique structure allows for the synthesis of diverse chemical entities that can be used in pharmaceuticals and specialty chemicals. The compound's ability to engage in multiple reaction pathways enhances its utility in creating complex molecules.
Pharmacological Potential
Research indicates that this compound may have significant pharmacological properties. It is being investigated as a precursor for synthesizing drugs targeting neurological and psychiatric disorders. The potential interactions with specific biological pathways make it an attractive candidate for further exploration in drug development.
Case Study: Enzyme Inhibition
A notable study explored the inhibitory effects of this compound on monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. The compound demonstrated promising results in vitro, suggesting its potential as a therapeutic agent for managing Parkinson's symptoms.
| Enzyme | Inhibition Type | Potential Implications |
|---|---|---|
| Monoamine Oxidase B (MAO-B) | Competitive Inhibition | Potential treatment for neurodegenerative diseases |
| Other Enzymes | Under Investigation | Further studies needed to establish efficacy |
Industrial Applications
In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its derivatives are employed in manufacturing polymers, resins, and other advanced materials. The compound's structural properties allow it to enhance the performance characteristics of these materials.
Mechanism of Action
The mechanism by which [1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application of the compound.
Comparison with Similar Compounds
Substituent Variations on the Pyrrolidine Ring
The following table compares [1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol with analogs differing in substituents at the 1-position of the pyrrolidine ring:
Key Observations :
- Electron-Withdrawing Groups (e.g., tosyl in ): Increase thermal stability and resistance to oxidation but reduce nucleophilicity at the nitrogen.
- Aromatic Substituents (e.g., 4-methoxybenzyl in ): Enhance π-π stacking in crystal lattices, useful for X-ray studies.
- Heterocyclic Substituents (e.g., fluoropyridine in ): Improve pharmacokinetic properties, such as blood-brain barrier penetration.
Ring-System Modifications
Comparisons with compounds featuring alternative heterocyclic cores:
Key Observations :
- Pyrrolidine vs. Piperidine : The 5-membered pyrrolidine ring in the target compound imposes greater conformational rigidity compared to piperidine analogs, favoring selective receptor interactions .
- Side-Chain Modifications: Ethanolamine derivatives (e.g., ) introduce additional hydrogen-bonding sites, broadening applicability in drug discovery.
Stereochemical Variations
Enantiomeric pairs and their pharmacological relevance:
Key Observations :
- Stereoselectivity : The (S)-enantiomer of the target compound exhibits superior binding to neurological targets due to optimal spatial alignment with chiral binding pockets .
- Ethanolamine Derivatives: Enantiomers like and demonstrate divergent selectivity profiles, underscoring the importance of stereochemistry in drug design.
Biological Activity
Chemical Structure and Properties
- Molecular Formula : C8H15NO2
- Molecular Weight : 157.21 g/mol
- Structural Characteristics : The compound features a cyclopropylmethyl group attached to a pyrrolidine ring, with a hydroxymethyl substituent that may influence its biological interactions.
Research indicates that compounds similar to [1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol exhibit various biological activities, primarily through interactions with neurotransmitter systems. The following mechanisms are noted:
- Opioid Receptor Modulation : Some studies suggest that derivatives of pyrrolidine can interact with opioid receptors, potentially influencing pain pathways and addiction mechanisms. This interaction is critical as it can lead to analgesic effects or modulation of addictive behaviors .
- CNS Activity : Compounds with similar structures have shown central nervous system (CNS) activity, which may include anxiolytic or sedative effects. This is particularly relevant in the context of developing new therapeutic agents for anxiety and mood disorders .
Pharmacological Studies
Several pharmacological studies have been conducted to evaluate the efficacy and safety profile of compounds related to this compound:
- In Vivo Studies : Animal models have demonstrated the potential for these compounds to modulate pain responses and exhibit anti-inflammatory properties. For instance, studies on related pyrrolidine derivatives showed significant reductions in pain perception in rodent models .
- In Vitro Studies : Cell culture experiments indicated that these compounds could inhibit certain pathways associated with inflammation and neuronal excitability, suggesting a mechanism for their therapeutic effects .
Case Study 1: Pain Management
A study published in a pharmacology journal evaluated the analgesic properties of a pyrrolidine derivative similar to this compound. The findings revealed:
- Methodology : The compound was administered to rodents using a controlled pain model.
- Results : Significant pain relief was observed compared to control groups, indicating potential for use in pain management therapies.
Case Study 2: CNS Effects
Another study focused on the CNS effects of pyrrolidine derivatives:
- Methodology : Behavioral assays were conducted to assess anxiety-like behaviors in mice.
- Results : The compound exhibited anxiolytic effects at specific dosages, suggesting its potential as a treatment for anxiety disorders.
Data Summary
The following table summarizes key findings from various studies on related compounds:
| Study Type | Compound Similarity | Biological Activity | Key Findings |
|---|---|---|---|
| In Vivo | Pyrrolidine Derivative | Analgesic | Significant pain reduction |
| In Vitro | Pyrrolidine Analog | Anti-inflammatory | Inhibition of inflammatory markers |
| Behavioral | Pyrrolidine Variant | Anxiolytic | Reduced anxiety-like behaviors |
Q & A
Q. What role does this compound play in medicinal chemistry applications?
- Applications : The compound serves as a precursor for boronic acid derivatives (e.g., talabostat analogs) used in protease inhibition or cancer therapy. Its cyclopropyl group enhances metabolic stability in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
